![molecular formula C12H16Cl2N4 B3000492 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride CAS No. 2230799-64-9](/img/structure/B3000492.png)
3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride” is a chemical compound with the molecular weight of 287.19 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H14N4.2ClH/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9;;/h1-5,10H,6-8,13H2;2*1H" . This code provides a textual representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.19 . It is a powder that is stored at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results .Aplicaciones Científicas De Investigación
Antibacterial Agents
Recent studies have synthesized a series of novel triazolo[4,3-a]pyrazine derivatives, including the compound , to evaluate their antibacterial activities . These compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Specifically, some derivatives exhibited superior antibacterial activities, comparable to first-line antibacterial agents like ampicillin.
Pharmaceutical Drug Development
Nitrogen-containing heterocycles, such as triazolopyrazines, are the backbone of many physiologically active compounds and drugs . They are found in natural products, synthetic drugs, and functional materials. The compound’s structural class is associated with drugs like chlorpromazine for psychosis, captopril for hypertension, delorazepam for anxiety, and isoniazid for tuberculosis.
Analytical Chemistry
In analytical chemistry, triazolopyrazines can be used as standards or reagents in the development of new analytical methods. For instance, they can be involved in the study of contamination in drug products, such as the case with Sitagliptin, where triazolopyrazine derivatives were analyzed for N-nitrosamine contamination .
Antimicrobial Resistance Research
The rise of antimicrobial resistance is a global health concern. Triazolopyrazine derivatives, due to their antibacterial properties, are valuable in researching new antimicrobial agents that can overcome resistant strains of bacteria .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary target of this compound is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, the compound increases the levels of incretin hormones, leading to increased insulin production and decreased glucagon production .
Mode of Action
The compound acts as a DPP-4 inhibitor . It binds to DPP-4 and prevents it from breaking down incretin hormones. This results in increased levels of these hormones, which stimulate the pancreas to produce more insulin and less glucagon . The net effect is a decrease in blood glucose levels.
Biochemical Pathways
The compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, thereby reducing blood glucose levels. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, enhancing their effects on insulin and glucagon secretion .
Pharmacokinetics
As a dpp-4 inhibitor, it is likely to be orally active
Result of Action
The compound’s action results in lower blood glucose levels . By inhibiting DPP-4 and enhancing the effects of incretin hormones, it increases insulin production and decreases glucagon production. This shifts the balance towards lower blood glucose levels, which is beneficial in the treatment of type 2 diabetes .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of food in the intestine can stimulate the release of incretin hormones, enhancing the compound’s effects . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.
Propiedades
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.2ClH/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9;;/h1-5,10H,6-8,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJPXWHIUBHAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1N)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)
![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)

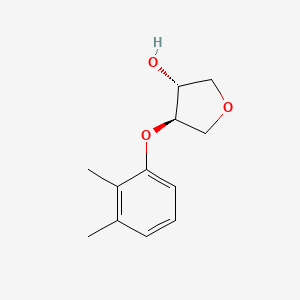
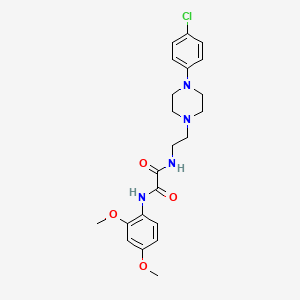
![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B3000420.png)
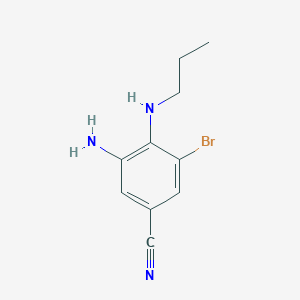
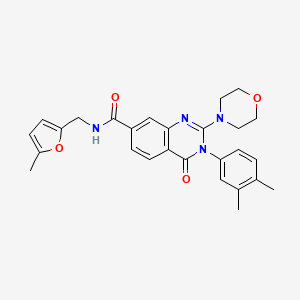
![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)
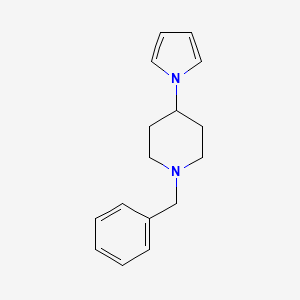
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)